2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
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Overview
Description
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately, often starting from γ-butyrolactone, which undergoes amination and subsequent cyclization.
Coupling Reaction: The brominated benzamide is then coupled with the pyrrolidinone derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: Products include hydroxyl derivatives.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Scientific Research Applications
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis:
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)ethyl]benzamide
- 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)methyl]benzamide
Uniqueness
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-6-2-1-5-11(12)14(19)16-8-4-10-17-9-3-7-13(17)18/h1-2,5-6H,3-4,7-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQHXUCNYEMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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